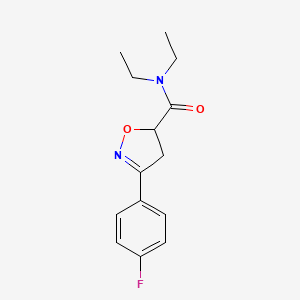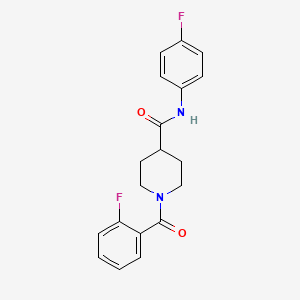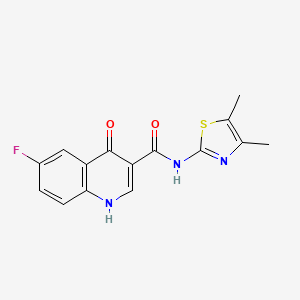
N,N-diethyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to N,N-Diethyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide involves complex reactions, highlighting the intricate methods used to produce such chemicals. For instance, compounds with the pyrazole core, indicative of bioisosteric replacements commonly found in synthetic cannabinoids, exhibit complex synthesis routes. The synthesis process often involves specific reactions to obtain the desired structure, with the possibility of generating regioisomers through different synthesis pathways, as seen in the synthesis and characterization of similar compounds (McLaughlin et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as pyrazoline derivatives, provides insights into the geometric parameters, conformation, and intermolecular interactions critical for understanding N,N-Diethyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide. These analyses include X-ray diffraction data and support from spectroscopic methods like IR, NMR, and mass spectrometry, which help in elucidating the structure and stability of the molecule (Jasinski et al., 2012).
Scientific Research Applications
Isoxazole Derivatives and Immunomodulation
Isoxazole derivatives, including leflunomide and its active metabolite A77-1726, have been evaluated for their immunosuppressive properties. These compounds are noted for their ability to inhibit mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis. This inhibition leads to a reduction in pyrimidine nucleotide pools, essential for normal immune cell functions. The study by Knecht and Löffler (1998) highlights the significance of these compounds in modulating immune responses, potentially offering a pathway for the research application of related isoxazole compounds (Knecht & Löffler, 1998).
Antipsychotic Potential of Pyrazol Derivatives
The antipsychotic-like profile of certain pyrazol derivatives has been examined, revealing their potential in behavioral animal tests without interacting with dopamine receptors. This unique property suggests their utility in exploring new antipsychotic treatments. The research conducted by Wise et al. (1987) provides an example of how structural modifications to these compounds can influence their pharmacological activity, offering a template for further research into related compounds (Wise et al., 1987).
Structural Analysis and Potential Applications
Research on N-substituted pyrazoline derivatives, such as the work by Köysal et al. (2005), delves into the structural characteristics of these compounds, providing insights into their molecular interactions. Such studies are foundational for developing applications in drug design, material science, and molecular engineering (Köysal et al., 2005).
Fluorescence-Conjugated Pyrrole/Imidazole Polyamides
Fluorescence-conjugated polyamides, including pyrrole and imidazole polyamides, have been explored for their ability to detect specific DNA sequences and characterize protein-DNA complex formations. This application demonstrates the versatility of such compounds in biotechnology and genetic engineering fields. The study by Han et al. (2016) showcases the potential of these conjugates in biomaterials science, providing a glimpse into how related compounds could be utilized in molecular diagnostics and therapeutic interventions (Han et al., 2016).
properties
IUPAC Name |
N,N-diethyl-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-3-17(4-2)14(18)13-9-12(16-19-13)10-5-7-11(15)8-6-10/h5-8,13H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYFYDJYHWRWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC(=NO1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4581865.png)
![3,6-diamino-N-1,3-benzothiazol-2-yl-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4581868.png)
![3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide](/img/structure/B4581883.png)


![7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4581911.png)
![{2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B4581914.png)
![3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-ethylpropanamide](/img/structure/B4581923.png)
![N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide](/img/structure/B4581930.png)
![7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581942.png)

![N-cyclopentyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4581971.png)
![2-[(3,5-dimethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4581977.png)
![3,3'-[(5-phenyl-1,3,4-thiadiazol-2-yl)imino]dipropanoic acid](/img/structure/B4581979.png)